2-Chloro-6-methoxyisonicotinonitrile

Overview

Description

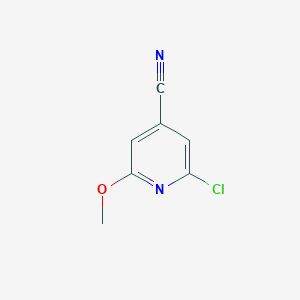

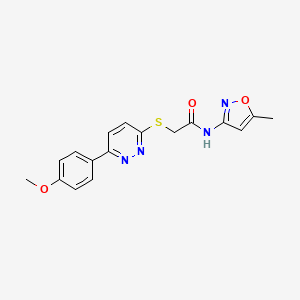

2-Chloro-6-methoxyisonicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxyisonicotinonitrile consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using various spectroscopic techniques such as NMR, IR, and Raman spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-methoxyisonicotinonitrile include its molecular weight, solubility, and stability under various conditions . More specific properties such as melting point, boiling point, and density can be determined through experimental methods .Scientific Research Applications

1. Synthesis and Antimicrobial Activity

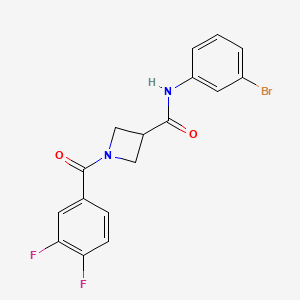

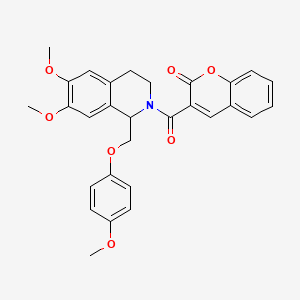

The compound 2-Chloro-6-methoxyisonicotinonitrile is involved in the synthesis of antimicrobial agents. Specifically, derivatives like 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile and its analogs have been synthesized and assessed for their antimicrobial activities against various Gram-positive, Gram-negative bacteria, and fungi. The structural elucidation of these compounds has been confirmed by various spectroscopic methods such as IR, 1H-NMR, and mass spectral data (J. V. Guna, V. N. Bhadani, H. D. Purohit, & D. M. Purohit, 2015).

2. Chemosensor Development

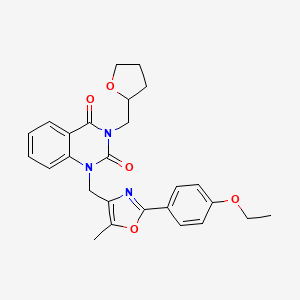

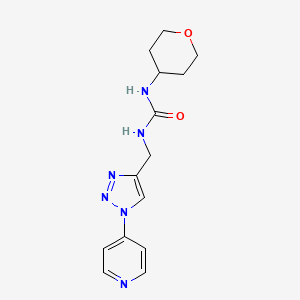

Research indicates the potential use of derivatives of 2-Chloro-6-methoxyisonicotinonitrile in the development of chemosensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrates selective responsiveness to Cd 2+ ions over other metal ions, indicating its utility in detecting Cd 2+ concentrations in waste effluents and food products (L. Prodi et al., 2001).

3. Aerobic Biodegradation Pathway Characterization

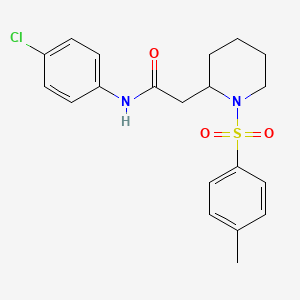

2-Chloro-6-methoxyisonicotinonitrile-related compounds are used in the synthesis of chemicals like 2-chloro-4-nitroaniline, which is an intermediate in dye and pharmaceutical manufacturing. The aerobic biodegradation of such compounds has been studied, revealing specific bacterial strains capable of using them as the sole carbon, nitrogen, and energy source. This research is critical for understanding the environmental impact and biodegradation mechanisms of these compounds (F. Khan et al., 2013).

4. Crystal Structural Analysis

The compound also plays a role in crystallography studies. For instance, the crystal structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile has been analyzed to understand its molecular conformation and structural details. Such studies are essential for the development of new materials with specific properties (S. Naveen et al., 2006).

Mechanism of Action

Mode of Action

The mode of action of 2-Chloro-6-methoxyisonicotinonitrile is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties may influence the compound’s bioavailability and pharmacological effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

2-chloro-6-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQQYIWTUFWASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxyisonicotinonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride](/img/structure/B2478668.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2478671.png)

![4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2478672.png)

![3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2478675.png)

![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2478676.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2478678.png)

![4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid](/img/structure/B2478687.png)